molecular formula C10H18 B14275161 (But-2-en-2-yl)cyclohexane CAS No. 131436-21-0

(But-2-en-2-yl)cyclohexane

Cat. No.: B14275161
CAS No.: 131436-21-0
M. Wt: 138.25 g/mol
InChI Key: SOKZJAMQPSJUPA-UHFFFAOYSA-N
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Description

(But-2-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring with a but-2-en-2-yl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-2-en-2-yl)cyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with but-2-en-2-yl halides under the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of but-2-en-2-yl-substituted cyclohexenes. This process requires the use of metal catalysts such as palladium or platinum supported on carbon. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

(But-2-en-2-yl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts, converting the compound into cyclohexane derivatives.

    Substitution: Halogenation reactions can occur with halogens such as chlorine or bromine, resulting in the formation of halogenated cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed

    Oxidation: Cyclohexanone derivatives

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

(But-2-en-2-yl)cyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (But-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    Cyclohexene: A cycloalkene with a double bond in the ring.

    Butylcyclohexane: A cyclohexane derivative with a butyl substituent.

Uniqueness

(But-2-en-2-yl)cyclohexane is unique due to the presence of the but-2-en-2-yl substituent, which imparts distinct chemical and physical properties. This structural feature differentiates it from other cycloalkanes and makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

131436-21-0

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

but-2-en-2-ylcyclohexane

InChI

InChI=1S/C10H18/c1-3-9(2)10-7-5-4-6-8-10/h3,10H,4-8H2,1-2H3

InChI Key

SOKZJAMQPSJUPA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1CCCCC1

Origin of Product

United States

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